molecular formula C9H6BrNO B14082105 Isoxazole, 4-bromo-3-phenyl- CAS No. 101774-26-9

Isoxazole, 4-bromo-3-phenyl-

Cat. No.: B14082105
CAS No.: 101774-26-9
M. Wt: 224.05 g/mol
InChI Key: VVBJGDDJJWVOGY-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-phenylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. For instance, the reaction of 4-bromo-3-phenylisoxazole can be synthesized by reacting 3-phenylpropiolic acid with bromine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of 4-bromo-3-phenylisoxazole may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-phenylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-phenylisoxazole or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

4-Bromo-3-phenylisoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-phenylisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: Lacks the bromine substituent and may have different reactivity and biological activity.

    4-Chloro-3-phenylisoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Fluoro-3-phenylisoxazole: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

4-Bromo-3-phenylisoxazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-bromo-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJGDDJJWVOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693153
Record name 4-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101774-26-9
Record name 4-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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